1-(5-Amino-2-methylpyridin-3-yl)ethanone
Description
1-(5-Amino-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position of the pyridine ring, along with an ethanone group at the 3-position. It has a molecular weight of 150.18 g/mol and a density of approximately 1.1 g/cm³ .
Properties
IUPAC Name |
1-(5-amino-2-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNERKKRPIXXQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylpyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-5-nitropyridine as the starting material.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Acylation: The resulting 5-amino-2-methylpyridine is then subjected to acylation using acetyl chloride in the presence of a base like pyridine to introduce the ethanone group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Amino-2-methylpyridin-3-yl)ethanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
1-(5-Amino-2-methylpyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-2-yl)ethanone: Similar structure but lacks the amino group at the 5-position.
2-Acetylpyridine: Lacks the amino and methyl groups on the pyridine ring.
3-Acetylpyridine: Similar structure but with the acetyl group at the 3-position and no amino group.
Uniqueness
1-(5-Amino-2-methylpyridin-3-yl)ethanone is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity
Biological Activity
1-(5-Amino-2-methylpyridin-3-yl)ethanone, also known by its CAS number 943641-21-2, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a ketone functionality, which may contribute to its interaction with various biological targets. This article reviews the biological activity of 1-(5-Amino-2-methylpyridin-3-yl)ethanone, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 1-(5-Amino-2-methylpyridin-3-yl)ethanone can be represented as follows:
This compound features a pyridine ring substituted with an amino group at the 5-position and an ethanone moiety. The presence of these functional groups suggests potential for diverse interactions within biological systems.
Antimicrobial Activity
Research indicates that 1-(5-Amino-2-methylpyridin-3-yl)ethanone exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth.
Anticancer Properties
The compound has also been investigated for its anticancer activity . Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated through pathways involving p53 and other apoptotic factors.
Enzyme Inhibition
1-(5-Amino-2-methylpyridin-3-yl)ethanone has been identified as a potential inhibitor of specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. This inhibition can lead to reduced inflammatory responses and tumor growth.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various pyridine derivatives, including 1-(5-Amino-2-methylpyridin-3-yl)ethanone. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1-(5-Amino-2-methylpyridin-3-yl)ethanone | 32 | Staphylococcus aureus |
| 1-(5-Amino-2-methylpyridin-3-yl)ethanone | 64 | Escherichia coli |
Study 2: Anticancer Effects
In another study focusing on anticancer effects, 1-(5-Amino-2-methylpyridin-3-yl)ethanone was tested against MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner.
| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 10 |
| 25 | 60 | 30 |
| 50 | 30 | 70 |
The biological activity of 1-(5-Amino-2-methylpyridin-3-yl)ethanone can be attributed to its ability to interact with various molecular targets within cells. Its structural features allow it to bind effectively to active sites on enzymes or receptors, leading to inhibition or modulation of their activity. For example, the amino group may facilitate hydrogen bonding interactions, enhancing binding affinity to target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
